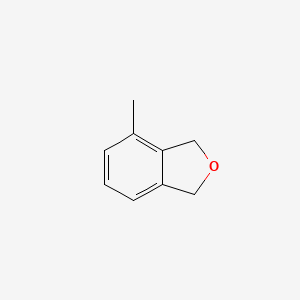

4-Methyl-1,3-dihydro-2-benzofuran

Description

Properties

CAS No. |

62896-80-4 |

|---|---|

Molecular Formula |

C9H10O |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

4-methyl-1,3-dihydro-2-benzofuran |

InChI |

InChI=1S/C9H10O/c1-7-3-2-4-8-5-10-6-9(7)8/h2-4H,5-6H2,1H3 |

InChI Key |

CGIVTOJMWLGWER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2COCC2=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1,3-dihydroisobenzofuran can be achieved through several methods. One common approach involves the intramolecular hydroalkoxylation of aromatic alkynols. This reaction is typically promoted by cesium carbonate under transition-metal-free conditions, leading to the formation of the dihydroisobenzofuran ring with high regio- and stereoselectivity .

Another method involves the oxidation of indane derivatives in subcritical water using molecular oxygen. This environmentally benign procedure allows for the synthesis of substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones in a single step without the need for a catalyst .

Industrial Production Methods

Industrial production of 4-methyl-1,3-dihydroisobenzofuran may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of subcritical water and molecular oxygen is particularly attractive for industrial applications due to its eco-friendly nature.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Isobenzofuran-1(3H)-one and isobenzofuran-1,3-dione.

Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Benzofuran derivatives, including 4-methyl-1,3-dihydro-2-benzofuran, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit potent activity against various bacterial strains and fungi. For instance, derivatives synthesized from benzofuran scaffolds have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antimicrobial agents .

Anticancer Properties

Benzofuran compounds are being investigated for their anticancer potential. Recent studies have highlighted that certain benzofuran derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds derived from 4-methyl-1,3-dihydro-2-benzofuran have demonstrated cytotoxic effects against ovarian cancer cells, indicating a promising avenue for cancer therapy development .

Neuropharmacology

Research has also explored the neuropharmacological applications of benzofurans. Specifically, derivatives have been evaluated as potential treatments for neurological disorders by acting as histamine H3 receptor antagonists. This mechanism could lead to advancements in managing conditions such as Alzheimer's disease and other cognitive impairments .

Agricultural Applications

Insecticidal Activity

The insecticidal properties of benzofuran derivatives have gained attention in agricultural research. Compounds derived from 4-methyl-1,3-dihydro-2-benzofuran have shown effectiveness against various pests, making them suitable candidates for developing eco-friendly insecticides. Studies have demonstrated that certain derivatives possess significant potency compared to conventional insecticides .

Material Science

Polymer Chemistry

The structural characteristics of 4-methyl-1,3-dihydro-2-benzofuran make it a valuable building block in polymer chemistry. Research indicates that benzofuran derivatives can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for industrial use .

Summary of Applications

Case Studies

- Antimicrobial Screening : A series of benzofuran derivatives were synthesized and tested for their antimicrobial activity against a range of pathogens. The results indicated that specific substitutions on the benzofuran ring significantly enhanced activity against Staphylococcus aureus and Candida albicans. The most active compounds showed MIC values below 10 μg/mL, demonstrating their potential as new antimicrobial agents .

- Anticancer Evaluation : In vitro studies on ovarian cancer cell lines revealed that certain 4-methyl-1,3-dihydro-2-benzofuran derivatives exhibited IC50 values lower than those of existing chemotherapeutics. These findings suggest that further development could lead to effective new treatments for resistant cancer types .

- Insecticidal Efficacy : Field trials with synthesized benzofuran insecticides demonstrated significant pest control efficacy compared to traditional chemical insecticides, with lower toxicity to non-target organisms. This research supports the potential for developing sustainable pest management solutions using benzofuran derivatives .

Mechanism of Action

The mechanism of action of 4-methyl-1,3-dihydroisobenzofuran involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) such as superoxide radicals (OOH), hydroxyl radicals (OH), and methoxy radicals (OCH3). This activity is facilitated by the presence of resonance and inductive effects, as well as hydrogen bonding .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Related Compounds

| Compound Name | Core Structure | Substituents | Molecular Formula | Key Properties/Applications | References |

|---|---|---|---|---|---|

| 4-Methyl-1,3-dihydro-2-benzofuran | 1,3-Dihydro-2-benzofuran | 4-CH₃ | C₉H₁₀O | Hypothesized enhanced lipophilicity | [6], [9] |

| 4-Bromo-1,3-dihydro-2-benzofuran | 1,3-Dihydro-2-benzofuran | 4-Br | C₈H₇BrO | Building block for synthesis | [6] |

| 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran | Benzofuran | 5-Cl, 2-(4-CH₃C₆H₄), 3-SOCH₃ | C₁₆H₁₃ClO₂S | Antimicrobial activity | [9] |

| 4-Methyl-1,2-benzenediol | Benzene (dihydroxy) | 4-CH₃, 1,2-OH | C₇H₈O₂ | Antioxidant precursor in carbohydrate degradation | [5] |

| 4-Methyl-1,2-benzoquinone (4MeQ) | Benzoquinone | 4-CH₃ | C₇H₆O₂ | Electrophilic probe for nucleophiles | [3] |

- Conformational Flexibility: The 1,3-dihydro structure introduces a non-planar conformation, which may affect binding interactions in biological systems compared to fully aromatic benzofurans (e.g., sulfinyl derivatives in ) .

Key Research Findings and Limitations

- Structural Insights : The dihydrobenzofuran core offers unique stereoelectronic properties, but its partial saturation may reduce aromatic stabilization compared to fully unsaturated analogs .

- Pharmacological Potential: While sulfinyl and halogenated benzofurans are well-studied, the biological profile of 4-Methyl-1,3-dihydro-2-benzofuran remains underexplored, warranting further investigation .

Biological Activity

4-Methyl-1,3-dihydro-2-benzofuran is a heterocyclic organic compound classified under dihydroisobenzofurans. This compound has garnered attention in the scientific community due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article explores the biological activity of 4-Methyl-1,3-dihydro-2-benzofuran, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

4-Methyl-1,3-dihydro-2-benzofuran features a fused benzene and furan ring system with a methyl group at the fourth carbon atom. Its molecular formula is , and it has been identified in various natural products and synthetic compounds.

The biological activity of 4-Methyl-1,3-dihydro-2-benzofuran is largely attributed to its antioxidant properties . The compound acts as a radical scavenger, effectively neutralizing reactive oxygen species (ROS) such as superoxide radicals (), hydroxyl radicals (), and methoxy radicals (). This activity is facilitated by resonance stabilization and hydrogen bonding interactions within the molecular structure.

1. Antioxidant Activity

Research indicates that 4-Methyl-1,3-dihydro-2-benzofuran exhibits significant antioxidant properties. A study demonstrated that the compound effectively reduces oxidative stress in cellular models by scavenging free radicals.

2. Antimicrobial Properties

Several studies have reported the antimicrobial effects of 4-Methyl-1,3-dihydro-2-benzofuran against various bacterial strains. For instance, it has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

3. Anticancer Potential

4-Methyl-1,3-dihydro-2-benzofuran has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-435 (human melanoma) and SF-295 (human glioblastoma). The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of 4-Methyl-1,3-dihydro-2-benzofuran on various cancer cell lines. The results indicated an IC50 value of approximately 15 µM against MDA-MB-435 cells, suggesting a promising therapeutic index compared to standard chemotherapeutic agents like doxorubicin (IC50 = 0.83 µM) .

Antimicrobial Efficacy

In another study focused on antimicrobial activity, 4-Methyl-1,3-dihydro-2-benzofuran demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Comparative Analysis with Related Compounds

The biological activity of 4-Methyl-1,3-dihydro-2-benzofuran can be compared with similar compounds such as isobenzofuran and other benzofuran derivatives. Below is a summary table highlighting key differences in activity:

| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 4-Methyl-1,3-dihydro-2-benzofuran | High | Moderate | High |

| Isobenzofuran | Low | Low | Moderate |

| Benzofuranone | Moderate | High | High |

Q & A

Q. What are the most reliable synthetic routes for 4-Methyl-1,3-dihydro-2-benzofuran, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization or rearrangement strategies. For example, NaH in THF can facilitate deprotonation and cyclization of precursor phenols or carbonyl derivatives under anhydrous conditions. Reaction optimization includes controlling temperature (e.g., reflux in ethanol or THF) and catalyst selection (e.g., piperidine for Knoevenagel condensations). Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization improves yield and purity .

Q. How can the structural identity of 4-Methyl-1,3-dihydro-2-benzofuran derivatives be confirmed?

- Methodological Answer : Use a combination of X-ray crystallography (SHELX programs for refinement ), NMR (1H/13C for substituent analysis), and HRMS . For crystalline derivatives, graph-set analysis of hydrogen-bonding patterns (e.g., O–H⋯O interactions) can resolve supramolecular arrangements .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of 4-Methyl-1,3-dihydro-2-benzofuran in catalytic transformations?

- Methodological Answer : Substituents at the 4-methyl or benzofuran ring alter electron density, impacting regioselectivity in reactions like electrophilic substitution. Computational studies (DFT) paired with experimental kinetics (e.g., Hammett plots) quantify these effects. For example, electron-withdrawing groups reduce nucleophilic attack on the furan ring .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of 4-Methyl-1,3-dihydro-2-benzofuran derivatives?

- Methodological Answer : Polymorphism arises from varying hydrogen-bonding networks. Compare multiple datasets using SHELXL refinement and analyze packing motifs with Mercury software. Thermal analysis (DSC/TGA) can identify stable polymorphs, while solvent screening (e.g., benzene vs. chloroform) controls crystallization pathways .

Q. How can structure-activity relationships (SARs) be established for benzofuran-based bioactive compounds?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups) and test against biological targets (e.g., enzymes, receptors). Use molecular docking (AutoDock Vina) to predict binding modes and validate with in vitro assays (IC50/EC50). Cross-reference with natural product SARs (e.g., antitumor benzofurans ).

Data Analysis and Experimental Design

Q. What experimental approaches validate the mechanism of [3,3]-sigmatropic rearrangements in benzofuran synthesis?

- Methodological Answer : Isotopic labeling (e.g., deuterium at migratory positions) tracked via LC-MS confirms rearrangement pathways. Kinetic studies under varying temperatures and solvent polarities (e.g., DMSO vs. THF) assess transition states. Computational modeling (Gaussian) supports experimental findings .

Q. How are conflicting spectroscopic data (e.g., NMR splitting patterns) resolved for diastereomeric benzofuran derivatives?

- Methodological Answer : Use NOESY/ROESY to distinguish diastereomers by spatial proximity of protons. Chiral chromatography (e.g., Daicel columns) or derivatization with Mosher’s acid can assign absolute configurations. Cross-validate with X-ray structures .

Specialized Applications

Q. What role does 4-Methyl-1,3-dihydro-2-benzofuran play in materials science, such as organic semiconductors?

Q. How are benzofuran derivatives utilized in natural product total synthesis?

- Methodological Answer : Serve as intermediates for complex targets (e.g., lignans or flavonoids). Key steps include Pd-catalyzed cross-couplings (Suzuki, Heck) or photochemical cycloadditions. Cascade reactions (e.g., Michael addition/cyclization) improve efficiency .

Safety and Handling

Q. What precautions are critical when handling reactive intermediates in benzofuran synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.